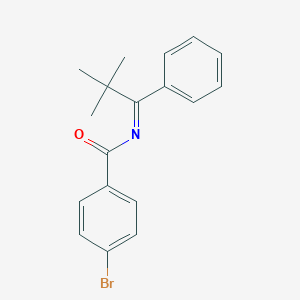
N-phenyladamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyladamantane-1-carboxamide (also known as 1-Adamantylcarboxamide) is a synthetic compound that belongs to the adamantane family. It has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
Wirkmechanismus
The mechanism of action of N-phenyladamantane-1-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-phenyladamantane-1-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to improve cognitive function, reduce oxidative stress, and increase neurotrophic factors in the brain. It has also been shown to have anti-inflammatory effects and to reduce the accumulation of beta-amyloid plaques in the brain, which are hallmark features of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyladamantane-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, has high purity, and is stable under normal laboratory conditions. However, it has limited solubility in water, which may affect its bioavailability and limit its use in certain experiments. It is also important to note that the effects of N-phenyladamantane-1-carboxamide may vary depending on the dosage, route of administration, and experimental conditions.
Zukünftige Richtungen
There are several future directions for the research of N-phenyladamantane-1-carboxamide. In medicinal chemistry, further studies are needed to optimize its pharmacological properties and to evaluate its safety and efficacy in clinical trials. In neuroscience, it can be used to investigate the molecular mechanisms underlying various neurological disorders. In material science, it can be explored as a building block for designing new materials with unique properties. Overall, N-phenyladamantane-1-carboxamide has the potential to contribute significantly to various scientific fields and to advance our understanding of the complex biological systems.
Wissenschaftliche Forschungsanwendungen
N-phenyladamantane-1-carboxamide has shown promising results in various scientific research applications. In medicinal chemistry, it has been explored as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, it has been used as a tool to study the interaction between ligands and receptors in the brain. In material science, it has been investigated as a potential building block for designing new materials with unique properties.
Eigenschaften
Produktname |
N-phenyladamantane-1-carboxamide |
|---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
N-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C17H21NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |
InChI-Schlüssel |
ZZPUAFLZMYOTPH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)
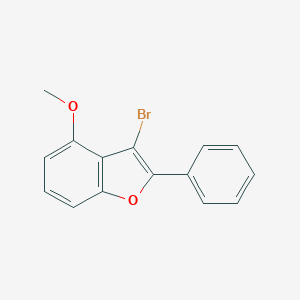


![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
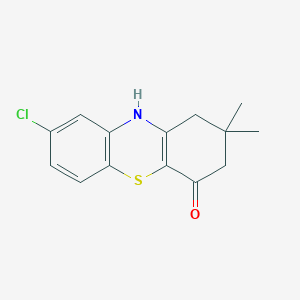
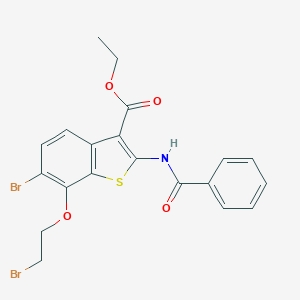
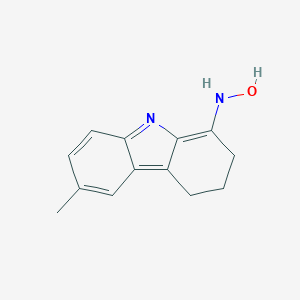

![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
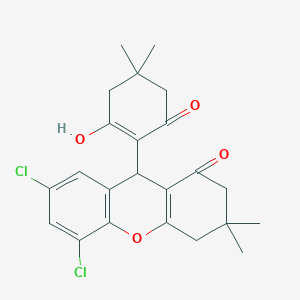
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
